molecular formula C7H8ClN3O B2512166 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride CAS No. 2137936-74-2

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride

Cat. No.: B2512166
CAS No.: 2137936-74-2
M. Wt: 185.61
InChI Key: YCNRRPZAPBHBFO-UHFFFAOYSA-N
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Description

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The amino group and other positions on the pyrrolo[3,4-b]pyridine core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNRRPZAPBHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137936-74-2
Record name 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
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